molecular formula C22H22N4O6 B3303138 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920156-88-3

1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303138
CAS No.: 920156-88-3
M. Wt: 438.4 g/mol
InChI Key: IBJNILLSJQBGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridazine derivative featuring a carbamoylmethyl group linked to a 3,4-dimethoxyphenyl moiety and an N-(4-methoxyphenyl)carboxamide substituent. Its structure combines a dihydropyridazine core with aromatic methoxy groups, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-30-16-7-4-14(5-8-16)24-22(29)17-9-11-21(28)26(25-17)13-20(27)23-15-6-10-18(31-2)19(12-15)32-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJNILLSJQBGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Methyl Substitutions : The target compound’s 3,4-dimethoxyphenyl group offers stronger electron-donating effects and hydrogen-bonding capacity compared to the 2,4-dimethylphenyl analog in , which may enhance interactions with polar binding pockets.
  • Fluorine Substitution: Compound 12 () incorporates a fluorine atom, likely improving metabolic stability and target affinity compared to non-halogenated analogs.
  • Synthetic Accessibility : The target compound’s synthesis may face challenges due to steric hindrance from the 3,4-dimethoxy groups, whereas benzyl or fluorophenyl derivatives (e.g., 6 and 12) are synthesized in moderate yields (22–46%) via carbodiimide-mediated couplings .

Functional Analogues with Carboxamide Moieties

Table 2: Comparison with Non-Pyridazine Carboxamides

Compound Name / ID (Source) Core Structure Biological Activity Key Structural Difference vs. Target Compound
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67, ) 1,4-Dihydronaphthyridine Proteasome inhibition (Trypanosoma cruzi) Naphthyridine core; adamantyl group enhances rigidity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ) Tetrahydroimidazopyridine Not specified Imidazopyridine core; nitro group introduces reactivity

Key Observations:

  • Core Heterocycle Influence : The dihydropyridazine core in the target compound may confer distinct conformational flexibility compared to naphthyridine () or imidazopyridine () cores, affecting binding to biological targets.
  • Adamantyl vs. Methoxy Groups : Compound 67’s adamantyl group () provides steric bulk and hydrophobicity, contrasting with the target compound’s methoxy-driven polarity.

Research Findings and Implications

  • Proteasome Inhibition: Pyridazinone analogs (e.g., compound 12 in ) demonstrate activity against Trypanosoma cruzi proteasomes, suggesting the target compound’s methoxy groups could optimize binding to parasitic enzymes.
  • Synthetic Challenges : Lower yields in fluorophenyl or cyclopropylcarbamoyl derivatives (e.g., 7 and 9 in , 22–23%) highlight the difficulty of introducing bulky substituents, a consideration for scaling up the target compound’s synthesis.

Biological Activity

1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyridazine ring and various functional groups, including methoxy and carbamoyl moieties, which contribute to its chemical versatility and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H22N4O6\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{6}

IUPAC Name

The IUPAC name of the compound is:
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular responses.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Neuroprotective Properties : There are indications that it may offer protection against neurodegenerative diseases by modulating oxidative stress and apoptosis.

Anti-Cancer Studies

A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings showed that derivatives with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines, indicating a potential for further development into anticancer agents .

Anti-Inflammatory Activity

In a recent investigation, the compound was tested for its anti-inflammatory effects in animal models. Results demonstrated a marked reduction in inflammatory markers following treatment, suggesting its potential use in inflammatory diseases .

Neuroprotection

Research conducted on neuroprotective effects indicated that compounds similar to this compound could mitigate neuronal damage in models of oxidative stress .

Summary of Biological Activities

Activity TypeFindingsReferences
Anti-CancerInduces apoptosis in cancer cells
Anti-InflammatoryReduces inflammatory markers in animal models
NeuroprotectiveMitigates oxidative stress-induced neuronal damage

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)Similar aromatic substitutionsAnticancer
2-Methylthiazole-5-carboxylic acid derivativesContains thiazole ringFungicidal and insecticidal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.